molecular formula C4H2F3N3 B3357972 3,5,6-Trifluoropyridazin-4-amine CAS No. 7679-50-7

3,5,6-Trifluoropyridazin-4-amine

Cat. No.: B3357972
CAS No.: 7679-50-7
M. Wt: 149.07 g/mol
InChI Key: FHVIXJSZRSQEFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5,6-Trifluoropyridazin-4-amine is a fluorinated heterocyclic compound with the molecular formula C4H2F3N3. This compound is part of the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of three fluorine atoms at positions 3, 5, and 6 significantly alters its chemical properties, making it a compound of interest in various scientific fields.

Scientific Research Applications

Scaffold for Synthesis of Various Systems

3,5,6-Trifluoropyridazin-4-amine, through its derivative 4,5,6-trifluoropyridazin-3(2H)-one, can be used as a scaffold for synthesizing various disubstituted and ring-fused pyridazinone systems. Sequential nucleophilic aromatic substitution processes enable the creation of polyfunctional systems with potential applications in drug discovery. Notably, reaction with nitrogen nucleophiles results in a mixture of aminated products, and subsequent reactions can yield disubstituted systems or ring-fused derivatives (Pattison et al., 2009).

Inhibition of Photosynthesis in Agriculture

Substituted pyridazinone compounds, including derivatives of this compound, have shown the ability to inhibit the Hill reaction and photosynthesis in certain plant species. This inhibition is key to their phytotoxicity and has led to their application in herbicides, such as pyrazon and its derivatives. These compounds can interfere with chloroplast development, contributing to their effectiveness as agricultural chemicals (Hilton et al., 1969).

Catalyst for Polymerization Processes

The compounds formed from this compound and related structures can act as catalysts. For instance, certain complexes containing substituted carboximidamides, which can be derived from pyridazinone analogs, have been used as catalysts for the copolymerization of carbon dioxide and epoxides. This application highlights their potential in polymer chemistry and material science (Walther et al., 2006).

Applications in Organic Synthesis

The derivatives of this compound have been used in various organic synthesis reactions, such as in the synthesis of azolyl carboximidamides and amines. These compounds have applications in synthesizing ligands for metal complexes, which are valuable in various chemical transformations and catalytic processes (Ermolat'ev & Van der Eycken, 2008).

Scientific Research Applications of this compound

1. Synthesis of Polyfunctional Systems

This compound and its derivatives serve as scaffolds for creating a variety of disubstituted and ring-fused pyridazinone systems. These compounds are synthesized through sequential nucleophilic aromatic substitution processes. The applications of these polyfunctional systems extend into areas such as drug discovery, where their unique structures enable the development of novel therapeutic agents (Pattison et al., 2009).

2. Agricultural Herbicides

Derivatives of this compound have been found to inhibit photosynthesis in plants, leading to their use as herbicides. The inhibitory effect on the Hill reaction and photosynthesis is a critical aspect of their phytotoxicity. This application is significant in the agricultural sector, offering an effective means of weed control (Hilton et al., 1969).

3. Catalysts in Polymerization

Certain complexes involving this compound derivatives have been utilized as catalysts in the polymerization of carbon dioxide and epoxides. This demonstrates their potential in the field of polymer chemistry, where they contribute to the development of new materials and manufacturing processes (Walther et al., 2006).

4. Organic Synthesis Applications

This compound derivatives are instrumental in various organic synthesis reactions. They serve as key intermediates in the creation of novel compounds with diverse structures and potential biological activities. These derivatives facilitate the synthesis of ligands for metal complexes and play a role in several chemical transformations and catalytic processes (Ermolat'ev & Van der Eycken, 2008).

Safety and Hazards

While specific safety and hazard information for 3,5,6-Trifluoropyridazin-4-amine is not available, general safety measures for handling similar compounds include avoiding ingestion, inhalation, and skin contact, and using protective equipment .

Future Directions

While specific future directions for 3,5,6-Trifluoropyridazin-4-amine are not mentioned in the search results, research on related compounds such as trifluoromethylpyridines suggests that many novel applications will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-Trifluoropyridazin-4-amine typically involves the introduction of fluorine atoms into the pyridazine ring. One common method is the nucleophilic substitution reaction, where a suitable pyridazine precursor is treated with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure complete fluorination .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates. The use of high-throughput screening techniques can also optimize reaction conditions and identify the most efficient synthetic routes .

Chemical Reactions Analysis

Types of Reactions: 3,5,6-Trifluoropyridazin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding pyridazinone derivatives.

    Reduction: Reduction

Properties

IUPAC Name

3,5,6-trifluoropyridazin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3N3/c5-1-2(8)4(7)10-9-3(1)6/h(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHVIXJSZRSQEFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NN=C1F)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60631354
Record name 3,5,6-Trifluoropyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7679-50-7
Record name 3,5,6-Trifluoropyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5,6-Trifluoropyridazin-4-amine
Reactant of Route 2
3,5,6-Trifluoropyridazin-4-amine
Reactant of Route 3
3,5,6-Trifluoropyridazin-4-amine
Reactant of Route 4
3,5,6-Trifluoropyridazin-4-amine
Reactant of Route 5
Reactant of Route 5
3,5,6-Trifluoropyridazin-4-amine
Reactant of Route 6
3,5,6-Trifluoropyridazin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.